molecular formula C14H12N2O3S3 B2892403 Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate CAS No. 681157-90-4

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

Cat. No. B2892403
CAS RN: 681157-90-4
M. Wt: 352.44
InChI Key: AKAFEMZREVMSSD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their potential anticancer properties. The structural complexity and the presence of multiple reactive sites on compounds like Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate allow for interactions with various biological targets. These interactions can inhibit the growth of cancer cells, making them a focus of oncological research .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors. Their ability to conduct electricity while maintaining flexibility makes them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

Thiophene derivatives are utilized in material science as corrosion inhibitors. Their molecular structure can form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the life of metal components in various industries .

Pharmaceutical Applications: Anti-inflammatory Drugs

Some thiophene derivatives are known to exhibit anti-inflammatory properties. They can be used to develop nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation without the side effects associated with steroids .

Anesthetics: Dental Applications

The structural analogs of thiophene have been used in the formulation of dental anesthetics. For example, articaine, a thiophene derivative, is used as a voltage-gated sodium channel blocker, providing effective local anesthesia during dental procedures .

Antimicrobial Agents

Due to their bioactive nature, thiophene derivatives can serve as potent antimicrobial agents. They can be designed to target specific microbial pathways, offering a new avenue for antibiotic drug development .

Anti-atherosclerotic Agents

Research has indicated that certain thiophene derivatives may possess anti-atherosclerotic properties. This application is significant in the prevention and treatment of cardiovascular diseases, where atherosclerosis plays a key role .

Synthesis Methods: Heterocyclization

The synthesis of thiophene derivatives, including Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate, involves heterocyclization reactions. These methods are essential for creating a variety of thiophene-based compounds with potential applications in multiple research fields .

Mechanism of Action

While the specific mechanism of action for “Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFEMZREVMSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)SC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

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